N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including methoxyphenyl, thiophene, and pyridazine groups. This compound falls under the category of sulfanyl acetamides, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, typically involving multi-step processes that incorporate different functional groups. Its design is often guided by the need for novel compounds with specific biological properties.
N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide can be classified as an organic compound with the following characteristics:
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves several key steps:
The reaction conditions and reagents used in each step can vary significantly based on the desired yield and purity of the final product. Each synthetic route must be optimized to ensure high efficiency and minimal by-products.
The molecular structure of N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C17H15N3O2S2 |
Molecular Weight | 357.5 g/mol |
IUPAC Name | N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C17H15N3O2S2/c1-22-13... |
InChI Key | FCRZIHLUHMBEAN-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
The structural data indicates that the compound possesses multiple functional groups that may influence its reactivity and biological activity.
N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and reaction time, must be carefully controlled to optimize yield and selectivity.
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. This interaction could modulate their activity and influence various biochemical pathways, potentially leading to therapeutic effects.
The physical properties of N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide include:
The chemical properties include:
N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has potential applications in scientific research, particularly in medicinal chemistry due to its structural features that suggest bioactivity. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases or conditions.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: